![molecular formula C10H10N2O B1445923 [6-(Furano-3-il)piridin-3-il]metanamina CAS No. 1823499-29-1](/img/structure/B1445923.png)
[6-(Furano-3-il)piridin-3-il]metanamina
Descripción general
Descripción
[6-(Furan-3-yl)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-(Furan-3-yl)pyridin-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(Furan-3-yl)pyridin-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antitubercular
El compuesto se ha investigado por su potencial como agente antitubercular. Los derivados de este compuesto han mostrado una actividad significativa contra Mycobacterium tuberculosis H37Ra, con concentraciones inhibitorias (IC50) en el rango micromolar bajo. Esto sugiere que [6-(Furano-3-il)piridin-3-il]metanamina podría ser un andamiaje prometedor para desarrollar nuevos fármacos anti-TB .
Tratamiento del carcinoma pulmonar
Las calconas derivadas de compuestos furánicos, similares a this compound, se han estudiado por sus efectos citotóxicos contra líneas celulares de cáncer de pulmón, como A549. Estos estudios implican acoplamiento molecular y diversas técnicas moleculares para comprender los mecanismos de los compuestos para inducir la apoptosis en las células cancerosas .
Síntesis de furanos polisustituidos
This compound se puede utilizar en la síntesis de furanos polisustituidos. Estos furanos se sintetizan a través de una reacción multicomponente en un solo recipiente sin catalizador, que es un método eficiente para crear moléculas complejas con posibles propiedades farmacológicas .
Propiedades antivirales y anticancerígenas
Los compuestos con una estructura central de furano se han observado por su amplia gama de actividades biológicas, incluidas las propiedades antivirales y anticancerígenas. La porción de furano, que forma parte de this compound, puede contribuir a estas actividades, lo que lo convierte en un compuesto valioso para futuras investigaciones en estas áreas .
Actividad antioxidante
Los derivados del furano también son conocidos por sus propiedades antioxidantes. La presencia del anillo de furano en this compound sugiere que puede exhibir actividad antioxidante, lo que es beneficioso para combatir las enfermedades relacionadas con el estrés oxidativo .
Efectos antiinflamatorios y analgésicos
La investigación sobre compuestos basados en furano ha demostrado su potencial como agentes antiinflamatorios y analgésicos. Esto indica que this compound podría explorarse por su eficacia para reducir la inflamación y el dolor .
Actividad antimicrobiana
El anillo de furano es una característica común en compuestos con actividad antimicrobiana. Como tal, this compound podría ser un candidato para desarrollar nuevos fármacos antimicrobianos, especialmente dada la creciente preocupación por la resistencia a los antibióticos .
Síntesis química y diseño de fármacos
La estructura de this compound se presta a modificaciones químicas, lo que la convierte en un punto de partida versátil para la síntesis de varios candidatos a fármacos. Sus aplicaciones potenciales en el diseño de fármacos son vastas, que van desde el desarrollo de nuevos agentes terapéuticos hasta la creación de herramientas de diagnóstico .
Mecanismo De Acción
Target of action
Many bioactive aromatic compounds, like indoles, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of action
The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, it might inhibit an enzyme, activate a receptor, or intercalate into DNA .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption might be influenced by its solubility, its distribution might be affected by its size and charge, its metabolism might be determined by its chemical stability, and its excretion might be influenced by its polarity .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits a key enzyme in a metabolic pathway, it could lead to a buildup of certain metabolites and a shortage of others .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels .
Análisis Bioquímico
Biochemical Properties
[6-(Furan-3-yl)pyridin-3-yl]methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of [6-(Furan-3-yl)pyridin-3-yl]methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, [6-(Furan-3-yl)pyridin-3-yl]methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [6-(Furan-3-yl)pyridin-3-yl]methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific pathways.
Dosage Effects in Animal Models
The effects of [6-(Furan-3-yl)pyridin-3-yl]methanamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or protecting against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction . Threshold effects are often observed, where a specific dosage range is required to achieve the desired outcome without causing harm.
Metabolic Pathways
[6-(Furan-3-yl)pyridin-3-yl]methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism may also involve other cofactors and enzymes, leading to the production of different metabolites that can influence its overall activity and effects.
Transport and Distribution
The transport and distribution of [6-(Furan-3-yl)pyridin-3-yl]methanamine within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and can bind to various proteins that facilitate its distribution . The compound’s localization and accumulation within different tissues can significantly impact its efficacy and potential side effects.
Subcellular Localization
[6-(Furan-3-yl)pyridin-3-yl]methanamine’s subcellular localization is crucial for its activity. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can affect its function, as it may interact with different biomolecules depending on its position within the cell
Propiedades
IUPAC Name |
[6-(furan-3-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWYDYMDAYQQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







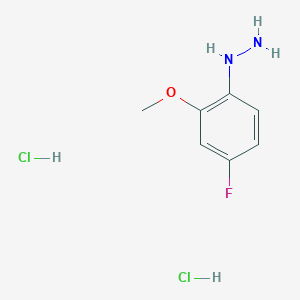
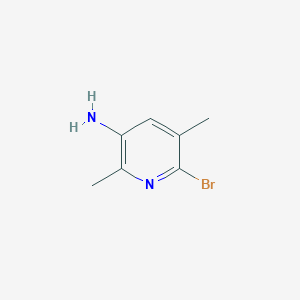
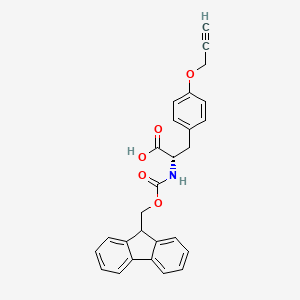
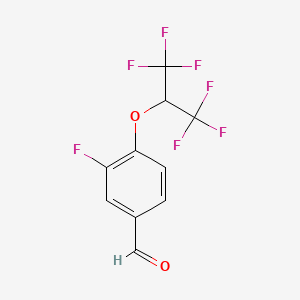
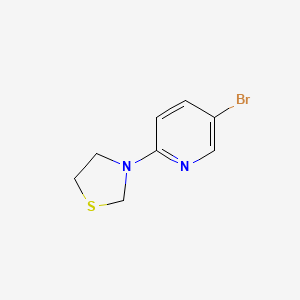
![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
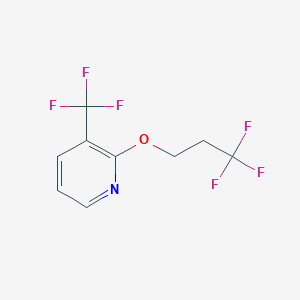
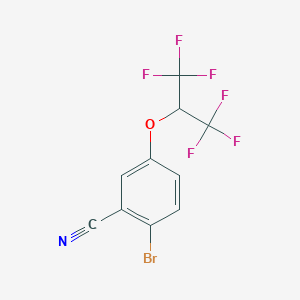
![5-Oxa-2-aza-spiro[3.4]octane hemioxalate](/img/structure/B1445863.png)
